4'-Methoxyagarotetrol
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Overview
Description
Preparation Methods
4’-Methoxyagarotetrol can be prepared through various synthetic routes. One common method involves the extraction and purification from Aquilaria sinensis using high-speed counter-current chromatography . The reaction conditions typically involve the use of organic solvents such as methanol, hexane, and ethyl acetate . Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in high purity .
Chemical Reactions Analysis
4’-Methoxyagarotetrol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4’-Methoxyagarotetrol can lead to the formation of various oxidized derivatives .
Scientific Research Applications
4’-Methoxyagarotetrol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other bioactive compounds . In biology, it has been studied for its potential anti-inflammatory and antioxidant properties . In medicine, it is being investigated for its potential therapeutic effects in treating various diseases . Additionally, it has applications in the industry, particularly in the production of fragrances and flavoring agents .
Mechanism of Action
The mechanism of action of 4’-Methoxyagarotetrol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and oxidative stress . The compound may also interact with various enzymes and receptors, leading to its observed biological activities .
Comparison with Similar Compounds
4’-Methoxyagarotetrol is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include other chromone derivatives such as agarotetrol and benzylacetone . These compounds share some structural similarities but differ in their specific functional groups and biological effects . The uniqueness of 4’-Methoxyagarotetrol lies in its specific interactions with molecular targets and its potential therapeutic applications .
Properties
Molecular Formula |
C18H20O7 |
---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(5S,6R,7R,8S)-5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C18H20O7/c1-24-10-5-2-9(3-6-10)4-7-11-8-12(19)13-14(20)15(21)16(22)17(23)18(13)25-11/h2-3,5-6,8,14-17,20-23H,4,7H2,1H3/t14-,15+,16+,17-/m0/s1 |
InChI Key |
NRDKOXSXHXTKHR-HZMVEIRTSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@H]([C@@H]([C@@H]([C@H]3O)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O |
Origin of Product |
United States |
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